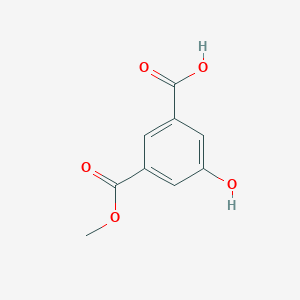

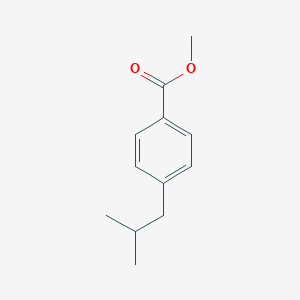

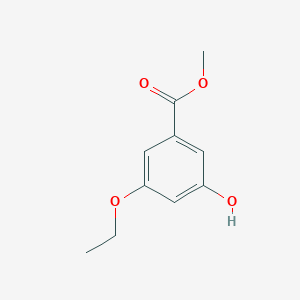

Methyl 3-ethoxy-5-hydroxybenzoate

説明

Methyl 3-ethoxy-5-hydroxybenzoate is a chemical compound with the molecular formula C10H12O4 . It is used in scientific research and has diverse applications due to its unique properties.

Molecular Structure Analysis

The molecular structure of this compound is characterized by its alkyl hydroxybenzoate structure . The average molecular mass is 212.199 Da .科学的研究の応用

Structural and Theoretical Analysis

Methyl 3-ethoxy-5-hydroxybenzoate has been studied for its structural properties. A study conducted by Sharfalddin et al. (2020) focused on the single crystal X-ray structure of methyl 4-hydroxybenzoate, a closely related compound. This study revealed a condensed 3D framework formed through extensive intermolecular hydrogen bonding. Advanced techniques like Hirshfeld surface analysis and computational calculations (using Gaussian 09W program, Hartree Fock (HF), and Density Functional Theory (DFT)) were employed to understand the molecular interactions and packing in the crystal structure. The study emphasized the importance of the energies of the frontier orbitals, HOMO and LUMO, in determining the chemical quantum parameters, shedding light on the pharmaceutical activity of the molecule (Sharfalddin et al., 2020).

Chemical Synthesis and Applications

A significant part of the research on this compound involves its synthesis and applications in chemical reactions. For instance, a study by Reddy and Nagaraj (2008) described the synthesis of complex compounds from ethyl-5-[3-(ethoxycarbonyl)-4-hydroxybenzyl]-2-hydroxybenzoate 3, which is prepared by esterification of a related compound. This compound, upon reacting with ethyl acetoacetate, leads to the formation of intricate chemical structures, demonstrating the role of this compound in complex chemical syntheses (Reddy & Nagaraj, 2008).

Phytochemical and Antioxidant Activities

The compound is also noted in phytochemical research. Leon et al. (2014) explored the chemical composition and phenolic contents of an ethanolic extract from Protea hybrid ‘Susara’. In this study, compounds structurally similar to this compound were isolated and identified. These compounds demonstrated significant antioxidant activity, highlighting the potential use of such compounds in food preservation, pharmaceuticals, cosmetics, and therapeutic industries (León et al., 2014).

Bioactive Compounds and Applications

Furthermore, the compound finds relevance in the study of bioactive compounds. Research by Ridwan et al. (2017) isolated similar compounds from the fruiting bodies of Cortinarius caperatus. These compounds exhibited growth regulatory activities and inhibited the growth of certain mycelia and seedlings. This study underscores the potential biological and pharmacological applications of compounds related to this compound (Ridwan et al., 2017).

作用機序

Target of Action

As a derivative of benzoic acid, it may interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzoic acid derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Benzoic acid derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The molecular weight of the compound is 19620 , which may influence its absorption and distribution in the body.

Result of Action

The compound’s potential to participate in various biochemical reactions suggests it may have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

methyl 3-ethoxy-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYWIKNNDSFNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578313 | |

| Record name | Methyl 3-ethoxy-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116169-07-4 | |

| Record name | Methyl 3-ethoxy-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。